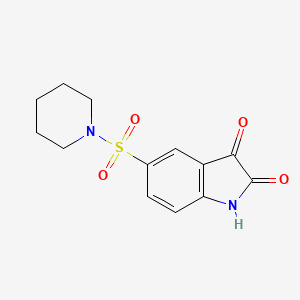5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione
CAS No.: 329905-79-5
Cat. No.: VC1757523
Molecular Formula: C13H14N2O4S
Molecular Weight: 294.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 329905-79-5 |
|---|---|
| Molecular Formula | C13H14N2O4S |
| Molecular Weight | 294.33 g/mol |
| IUPAC Name | 5-piperidin-1-ylsulfonyl-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C13H14N2O4S/c16-12-10-8-9(4-5-11(10)14-13(12)17)20(18,19)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,16,17) |
| Standard InChI Key | YATIWPMEKYVTAO-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
5-(Piperidin-1-ylsulfonyl)-1H-indole-2,3-dione (CAS No. 329905-79-5) is characterized by the molecular formula C13H14N2O4S with a molecular weight of 294.33 g/mol . The compound exhibits specific physical properties that influence its handling and applications in research settings. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1. Physical and Chemical Properties of 5-(Piperidin-1-ylsulfonyl)-1H-indole-2,3-dione
The compound features several functional groups that contribute to its chemical reactivity. The indole-2,3-dione core contains an amide group and a ketone, while the sulfonyl group linking the piperidine ring to the isatin scaffold introduces additional reactivity and hydrogen bonding capabilities. These structural features collectively influence the compound's solubility, stability, and biological interactions.
Structural Characteristics
The structure of 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione consists of an isatin core (1H-indole-2,3-dione) with a piperidin-1-ylsulfonyl group attached at the C-5 position. The isatin scaffold itself is a bicyclic structure featuring an indole framework with ketone groups at positions 2 and 3, forming a 2,3-dioxoindoline system .
The piperidine ring connected through the sulfonyl group introduces a basic nitrogen-containing heterocycle to the molecule. This structural arrangement creates a distinctive molecular architecture with multiple potential interaction sites for biological targets. The sulfonamide linkage (-SO2-N-) provides rigidity to the molecule while also serving as a potential hydrogen bond acceptor.
The structure can be represented by the SMILES notation: C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O. This representation highlights the connectivity between the piperidine ring and the isatin core through the sulfonyl group.
Biological Activities
Antiviral Properties
One of the most significant biological activities reported for sulfonyl isatin derivatives like 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione is their potential as antiviral agents, particularly against coronaviruses. Research has focused on these compounds as inhibitors of the SARS coronavirus 3C-like protease (3CLpro), an essential enzyme in viral replication .
Studies on the structure-activity relationship of 5-sulfonyl isatin derivatives have provided valuable insights into their inhibitory potential. Table 2 summarizes inhibitory activities of selected sulfonyl isatin derivatives against SARS-CoV 3CLpro, including compounds structurally related to 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione.
Table 2. Inhibitory Activities of Selected Sulfonyl Isatin Derivatives Against SARS-CoV 3CLpro
Research indicates that the 5-piperidinylsulfonyl substitution pattern is particularly effective for enzyme inhibition, with simple six-membered ring sulfonyl derivatives showing better potency than those with rigid bicyclic substituents . These findings suggest that 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione and its close analogs may have potential applications in antiviral drug development.
Molecular docking studies have provided insights into the binding interactions between these inhibitors and the viral protease. The isatin scaffold typically docks at the S1' site of the protease, while the sulfonyl group at the 5-position interacts with the S2 hydrophobic site . These interactions contribute to the inhibitory potency of these compounds against viral replication.
| Manufacturer | Product Number | Purity | Packaging | Price (USD) | Updated |
|---|---|---|---|---|---|
| American Custom Chemicals Corporation | CHM0075726 | 95.00% | 1g | $1,515.94 | 2021-12-16 |
| Chemenu | CM124952 | 95% | 1g | $320 | 2021-12-16 |
| Crysdot | CD11144144 | 95+% | 1g | $339 | 2021-12-16 |
| Alichem | 329905795 | Not specified | 1g | $400 | 2021-12-16 |
| J&W Pharmlab | 48R0337 | 96% | 250mg | $420 | 2021-12-16 |
The significant price variation (from $320 to over $1,500 for 1g) reflects differences in quality, purity, and manufacturing processes among suppliers . This price range indicates the compound's value in research applications while potentially limiting its large-scale use in industrial applications.
Several chemical suppliers based in China are listed as sources for this compound, including Shanghai Sunway Pharmaceutical Technology Co., Ltd, BePharm Ltd, and Shanghai Amico Chemicals Co. LTD . This suggests established production capabilities for this compound despite its specialized nature.
Research Applications and Future Prospects
Current research on 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione and related compounds points to several promising applications and future research directions:
Drug Discovery and Development
The compound serves as an important scaffold for medicinal chemistry research, particularly in the development of antiviral and anticancer agents. The structural features of this compound allow for systematic modification to improve potency, selectivity, and pharmacokinetic properties.
Molecular docking studies have revealed that compounds with the simple six-membered ring at the 5-position and substitution at the N-1 position with a methyl group may lead to better binding interactions with target proteins . This provides a rational basis for further structural optimization of these compounds.
Structure-Activity Relationship Studies
5-(Piperidin-1-ylsulfonyl)-1H-indole-2,3-dione represents an important reference point in structure-activity relationship studies of isatin derivatives. Research has shown that:
-
The 5-position of isatin favors sulfonamide groups for enhanced protease inhibitory activity
-
Simple six-membered ring sulfonyl derivatives show better potency than rigid bicyclic substituents
-
N-alkylation at the N-1 position can significantly enhance biological activity
These findings provide valuable guidance for the design of new compounds with improved biological profiles.
Chemical Tool Development
Beyond its therapeutic potential, the compound may serve as a chemical tool for studying biological processes involving specific proteases or other enzymes. The well-defined structural features and established synthetic routes make it a valuable starting point for developing chemical probes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume